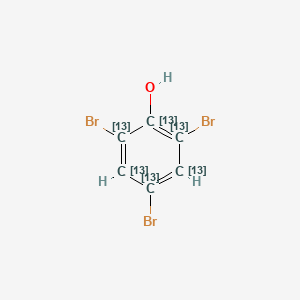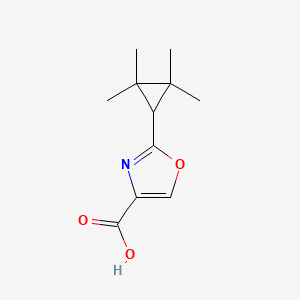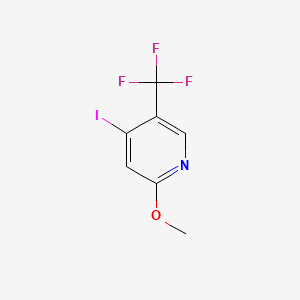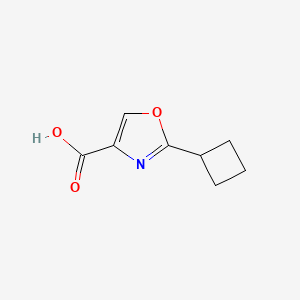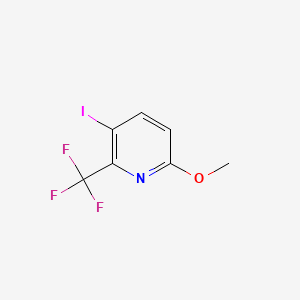![molecular formula C19H22O5 B568965 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- CAS No. 303733-72-4](/img/structure/B568965.png)
1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-, also known as 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-, is a useful research compound. Its molecular formula is C19H22O5 and its molecular weight is 330.38. The purity is usually 95%.
BenchChem offers high-quality 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemische Analyse
Biochemical Properties
1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- plays a significant role in biochemical reactions due to its reactive epoxide groups. These groups can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. Additionally, it can bind to proteins like albumin, affecting their structure and function. These interactions can lead to enzyme inhibition or activation, altering the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to disrupt the endocrine system by mimicking or blocking the action of natural hormones. This disruption can lead to altered gene expression and changes in cellular metabolism, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- exerts its effects through several mechanisms. The epoxide groups in the compound can react with nucleophilic sites on DNA, proteins, and other biomolecules, leading to the formation of covalent adducts. These adducts can interfere with normal cellular processes, such as DNA replication and repair, protein synthesis, and enzyme activity. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- can change over time. The stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the compound can degrade over time, leading to the formation of various byproducts. These byproducts can have different biological activities, potentially leading to long-term effects on cellular function. For example, the compound’s stability decreases with increasing water content, and significant changes in concentration can be observed within 24 hours .
Dosage Effects in Animal Models
The effects of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of the compound can lead to endocrine disruption, reproductive toxicity, and developmental abnormalities. These effects are dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also lead to the formation of reactive intermediates, which can cause cellular damage and oxidative stress .
Transport and Distribution
Within cells and tissues, 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can bind to albumin in the bloodstream, facilitating its transport to different tissues. The compound’s distribution is influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The compound’s localization can also influence its interactions with other biomolecules, affecting its overall biological activity .
Eigenschaften
IUPAC Name |
3-[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c20-10-16(21)11-22-17-5-1-14(2-6-17)9-15-3-7-18(8-4-15)23-12-19-13-24-19/h1-8,16,19-21H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYFNDSFIABLEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70784108 |
Source


|
| Record name | 3-[4-({4-[(Oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70784108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303733-72-4 |
Source


|
| Record name | 3-[4-({4-[(Oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70784108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
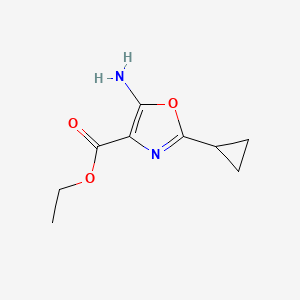
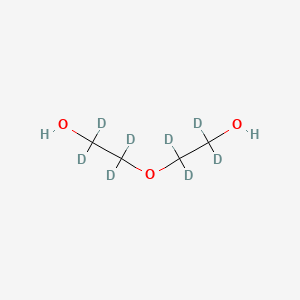
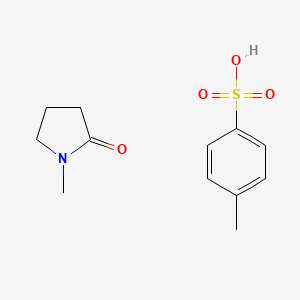
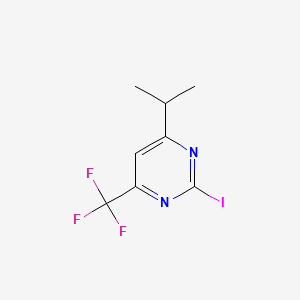
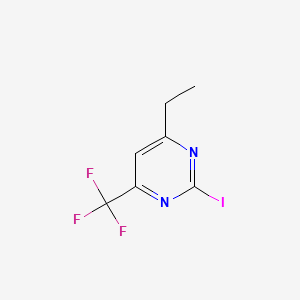
![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)

